molecular formula C23H23ClN2O4S B3579926 N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE

Cat. No.: B3579926
M. Wt: 459.0 g/mol
InChI Key: PHXLJXNTXCAAJH-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE typically involves multiple steps, including:

    Formation of the amide bond: This can be achieved through the reaction of an amine with an acyl chloride or an anhydride.

    Introduction of the sulfonyl group: This step may involve the reaction of a sulfonyl chloride with an aromatic amine.

    Substitution reactions: Chlorination and ethoxylation reactions are used to introduce the chloro and ethoxy groups, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.

    Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a drug candidate for various diseases.

    Biochemistry: Study of its interactions with biological molecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other compounds.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-2-METHYLPHENYL)-2-[4-METHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE
  • N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]PROPIONAMIDE

Uniqueness

The unique combination of functional groups in N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE may confer specific properties, such as enhanced reactivity or selectivity in certain reactions, compared to similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-3-30-19-14-12-18(13-15-19)26(31(28,29)20-8-5-4-6-9-20)16-23(27)25-22-11-7-10-21(24)17(22)2/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLJXNTXCAAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE

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